3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridinyl piperazine moiety, and a sulfonyl propyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps. One common route includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form an intermediate, which is then further reacted with a sulfonyl chloride derivative to introduce the sulfonyl propyl group . The reaction conditions often require the use of organic solvents such as ethanol and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The compound may also interact with receptors and signaling pathways, modulating cellular functions and exerting its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of functional groups, which confer a broad range of bioactivities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6S/c1-30-18-15-17(16-19(31-2)21(18)32-3)22(27)24-9-6-14-33(28,29)26-12-10-25(11-13-26)20-7-4-5-8-23-20/h4-5,7-8,15-16H,6,9-14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWMCKBPGWTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.